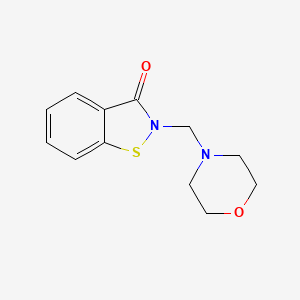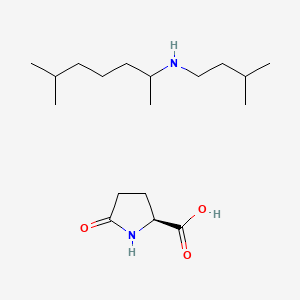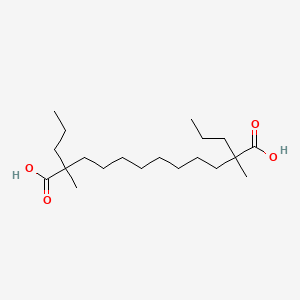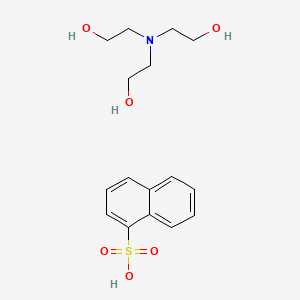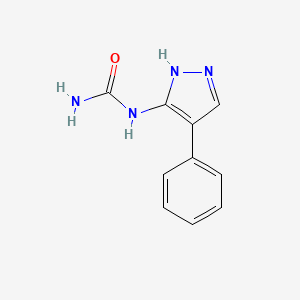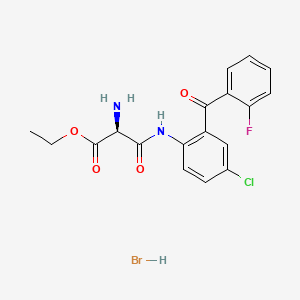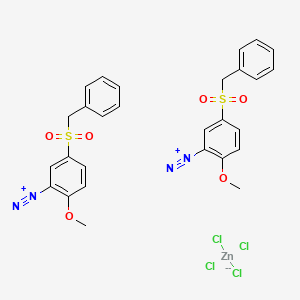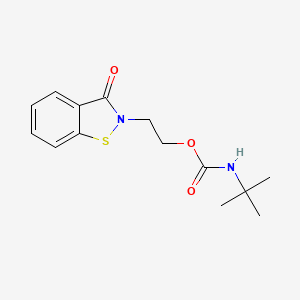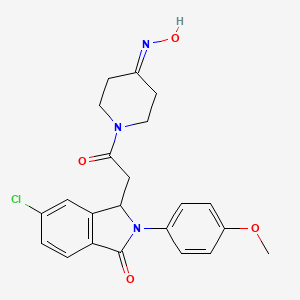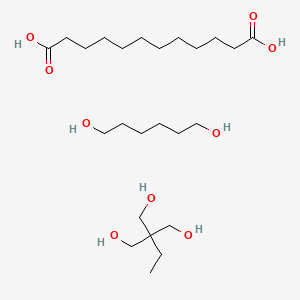
Dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol is a compound that combines three distinct chemical entities: dodecanedioic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and hexane-1,6-diol. Each of these components has unique properties and applications, making the combined compound versatile in various fields such as polymer chemistry, materials science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecanedioic Acid: This compound is typically synthesized through the oxidation of dodecane using oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions often involve elevated temperatures and controlled environments to ensure complete oxidation.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is synthesized via the aldol condensation of n-butyraldehyde and formaldehyde under alkaline conditions.
Hexane-1,6-diol: This diol is produced industrially by the hydrogenation of adipic acid esters or by the reduction of adiponitrile. The reaction conditions typically involve high pressures and temperatures in the presence of catalysts such as nickel or palladium.
Industrial Production Methods
Dodecanedioic Acid: Industrial production involves the fermentation of paraffin wax using specific strains of bacteria, followed by extraction and purification processes.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is produced on an industrial scale through the aldol condensation process mentioned earlier, with additional steps for large-scale purification and stabilization.
Hexane-1,6-diol: Industrial production methods include continuous hydrogenation processes using fixed-bed reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Dodecanedioic acid can undergo further oxidation to produce shorter-chain dicarboxylic acids.
Reduction: Hexane-1,6-diol can be reduced to hexane, while 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can be reduced to simpler alcohols.
Substitution: All three components can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas in the presence of nickel or palladium catalysts.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: Shorter-chain dicarboxylic acids.
Reduction Products: Simpler alcohols and alkanes.
Substitution Products: Halogenated or alkylated derivatives of the original compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Synthesis: Dodecanedioic acid and hexane-1,6-diol are used in the production of polyamides and polyesters, which are essential in creating high-performance materials.
Crosslinking Agents: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is used as a crosslinking agent in the synthesis of polyurethanes and epoxy resins.
Biology
Biodegradable Polymers: These compounds are used in the development of biodegradable polymers for medical applications such as drug delivery systems and tissue engineering scaffolds.
Medicine
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to their excellent mechanical properties and chemical resistance.
Lubricants and Plasticizers: Employed in the production of synthetic lubricants and plasticizers for enhancing the flexibility and durability of plastics.
Wirkmechanismus
The mechanism of action for these compounds varies based on their application. In polymer synthesis, they act as monomers or crosslinking agents, reacting with other monomers to form long-chain polymers. The molecular targets and pathways involved include:
Polymerization: The hydroxyl and carboxyl groups react with other functional groups to form ester or amide linkages.
Crosslinking: The hydroxyl groups in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol react with isocyanates or epoxides to form crosslinked networks, enhancing the mechanical properties of the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in polymer synthesis.
Trimethylolpropane: Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, used in the production of polyurethanes and alkyd resins.
1,4-Butanediol: Similar to hexane-1,6-diol, used in the production of polyesters and polyurethanes.
Uniqueness
Dodecanedioic Acid: Offers longer chain length compared to adipic acid, providing enhanced flexibility and toughness in polymers.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Provides better thermal stability and mechanical properties compared to trimethylolpropane.
Hexane-1,6-diol: Offers higher flexibility and lower melting point compared to 1,4-butanediol, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
145556-03-2 |
|---|---|
Molekularformel |
C24H50O9 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol |
InChI |
InChI=1S/C12H22O4.C6H14O3.C6H14O2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI-Schlüssel |
DVCJXTYTFMJNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCO)CCO |
Verwandte CAS-Nummern |
145556-03-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


